Methyl 2-(2,5-dichlorophenyl)acetate
Description
Methyl 2-(2,5-dichlorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with chlorine atoms at the 2- and 5-positions, linked to a methyl acetate group. This compound is structurally characterized by its dichlorinated aromatic core and ester functionality, which influence its physicochemical properties and reactivity. Such esters are often intermediates in pharmaceutical or agrochemical synthesis, leveraging their halogenated aromatic systems for bioactivity or further functionalization.
Properties
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIWSHPZFSPALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300061 | |
| Record name | Methyl 2,5-dichlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96129-66-7 | |
| Record name | Methyl 2,5-dichlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96129-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dichlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Substituent Effects :
- Halogen Type and Position : The 2,5-dichloro configuration in the target compound contrasts with 2,4-dichloro () or difluoro () analogs. Chlorine’s higher electronegativity and larger atomic radius enhance electron-withdrawing effects and steric hindrance compared to fluorine .
- Ester Group : Methyl esters (target compound, ) typically exhibit lower molecular weights and higher volatility than ethyl esters (). Ethyl groups may improve metabolic stability in vivo .
- Functional Group Modifications: The amino group in introduces basicity and salt formation (e.g., hydrochloride), increasing water solubility but reducing membrane permeability .
- Synthetic Relevance: The target compound’s dichlorinated aromatic core is a common motif in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals, akin to 2,4-dichlorophenoxy acetate’s role in herbicide synthesis . Fluorinated analogs () are increasingly explored for improved bioavailability and resistance to oxidative degradation .
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